molecular formula C17H20N5O7P B1672649 Calcium folinate CAS No. 1492-18-8

Calcium folinate

Cat. No. B1672649
CAS RN: 1492-18-8
M. Wt: 437.3 g/mol
InChI Key: DWVANBHPEPSMOV-LSCFUAHRSA-N
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Description

Calcium folinate, also known as leucovorin calcium, is a folic acid derivative . It is a naturally occurring compound that plays a vital role in various metabolic pathways . It is used in the treatment of anemia, particularly during pregnancy . It is also used to prevent abnormal production of blood cells and promotes anti-cancer drugs such as fluorouracil .


Molecular Structure Analysis

Calcium folinate has a molecular formula of C20H21CaN7O7 . Its average mass is 511.501 Da and its monoisotopic mass is 511.112823 Da .


Chemical Reactions Analysis

While specific chemical reactions involving Calcium folinate are not detailed in the search results, it is known that Calcium folinate offsets the effects of folic acid antagonists that act by binding dihydrofolate reductase and blocking the conversion of folic acid to tetrahydrofolate .

Scientific Research Applications

Pregnancy and Fetal Health

Calcium folinate, also known as leucovorin, plays a crucial role in pregnancy. It is absorbed and distributed to tissues better than other forms of folate. It can readily incorporate into the folate cycle without needing methylenetetrahydrofolate reductase (MTHFR) and methionine synthase (MS) in the first pass and is relatively stable . Therefore, it should be the folate form of choice during pregnancy, other disorders where large daily doses of folate are needed, and food fortification .

Antidote to Methotrexate

Calcium folinate acts as an antidote to high-dose methotrexate (MTX), a common folate antagonist. MTX blocks the dihydrofolate reductase, causing tetrahydrofolate formation disorder, which can lead to DNA methylation aberrations, DNA damage, and DNA synthesis obstruction . Calcium folinate can easily be converted into tetrahydrofolate without dihydrofolate reductase involvement, meaning its biochemical functions are unaffected by MTX . In clinical settings, Calcium folinate can effectively ameliorate the MTX-induced damages including gastrointestinal toxicity and myelotoxicity .

Fertility Preservation

Research has shown that Calcium folinate can alleviate the MTX-induced damages on female fertility. It has been observed that after detoxification with Calcium folinate, the DNA methylation level in oocytes was recovered from the side effects of MTX and came back to the control level .

Cancer Treatment

Calcium folinate is used in combination with 5-fluorouracil, a type of chemotherapy drug, to treat certain types of cancer, such as colon and rectal cancer. It enhances the effectiveness of 5-fluorouracil by preventing the normal cells from being affected by the chemotherapy .

Nutrient Absorption

Calcium folinate is also involved in nutrient absorption. It helps in the absorption of certain nutrients in the body, thereby contributing to overall health .

Scientific Research

Calcium folinate is widely used in scientific research, particularly in studies related to folate metabolism, DNA synthesis, and cell replication .

Safety And Hazards

Calcium folinate is considered toxic and contains a pharmaceutically active ingredient . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are advised .

properties

IUPAC Name

calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/q;+2/p-2/t12?,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUAALJSMIVURS-ZEDZUCNESA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21CaN7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58-05-9 (Parent)
Record name Leucovorin calcium [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20872448
Record name Folinic acid calcium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

DMSO « 1 (mg/mL), H2O 100 (mg/mL), 0.1 N NaOH < 20 (mg/mL)
Record name LEUCOVORIN CALCIUM
Source NCI Investigational Drugs
URL http://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

Calcium folinate

CAS RN

1492-18-8
Record name Leucovorin calcium [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Folinic acid calcium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEUCOVORIN CALCIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RPR1R4C0P4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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